molecular formula C19H19N3O4S2 B2389702 methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate CAS No. 1040637-67-9

methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B2389702
CAS No.: 1040637-67-9
M. Wt: 417.5
InChI Key: QDQYLSUVCIACOC-UHFFFAOYSA-N
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Description

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C19H19N3O4S2 and its molecular weight is 417.5. The purity is usually 95%.
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Properties

IUPAC Name

methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S2/c1-26-19(23)13-9-14(11-4-5-11)20-18-16(13)17(15-3-2-7-27-15)21-22(18)12-6-8-28(24,25)10-12/h2-3,7,9,11-12H,4-6,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQYLSUVCIACOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=NC2=C1C(=NN2C3CCS(=O)(=O)C3)C4=CC=CS4)C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H20N3O4S
  • Molecular Weight : 429.46 g/mol
  • CAS Number : 1105228-01-0

The structure includes a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class can act as agonists for various receptors. Specifically, this compound has been shown to interact with:

  • Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play a crucial role in regulating lipid metabolism and glucose homeostasis. Agonistic activity at PPARα has been linked to reduced plasma triglyceride levels in animal models .

Anticancer Potential

The compound's structural features suggest potential as a tyrosine kinase inhibitor (TKI) . TKIs are critical in cancer therapy as they can inhibit pathways that lead to tumor growth and proliferation. Studies have demonstrated that related pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer activity by targeting specific kinases involved in cancer cell signaling .

Structure-Activity Relationship (SAR)

A detailed SAR analysis reveals that modifications on the pyrazolo ring and substituents significantly influence biological activity. Factors such as:

  • Steric Bulkiness : The presence of bulky groups can enhance receptor binding affinity.
  • Hydrophobic Interactions : The positioning of hydrophobic tails relative to the active site is crucial for agonistic activity .

In Vivo Studies

In a study involving high-fructose-fed rat models, a related compound demonstrated efficacy comparable to fenofibrate in lowering triglyceride levels, indicating potential cardiovascular benefits .

In Vitro Assays

In vitro assays have confirmed the ability of related pyrazolo derivatives to inhibit cell proliferation in various cancer cell lines, showcasing their potential as anticancer agents .

Scientific Research Applications

Anti-Diabetic Activities

Recent studies have highlighted the anti-diabetic potential of pyrazolo[3,4-b]pyridine derivatives. Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been synthesized and evaluated for its ability to inhibit α-amylase, an enzyme crucial for carbohydrate digestion. In vitro assays demonstrated that this compound exhibits significant inhibitory activity against α-amylase with IC50 values comparable to established anti-diabetic drugs such as acarbose. The molecular docking studies corroborated these findings by revealing favorable binding interactions between the compound and the active site of α-amylase .

Anti-Cancer Properties

The pyrazolo[3,4-b]pyridine scaffold has been extensively studied for its anti-cancer properties. Compounds derived from this scaffold have shown promising activity against various cancer cell lines by inhibiting tropomyosin receptor kinases (TRKs), which play a critical role in cancer cell proliferation and survival. This compound has been identified as a potent inhibitor of TRKA with nanomolar potency . The structure-activity relationship (SAR) studies indicate that modifications to the substituents on the pyrazolo[3,4-b]pyridine core can enhance its efficacy against cancer cells.

Synthesis of Pyrazolo[3,4-b]pyridines

The compound has been employed as an intermediate in the catalytic synthesis of novel pyrazolo[3,4-b]pyridine derivatives. A recent study demonstrated the use of this compound in a magnetic metal-organic framework (MOF) catalyst system. This approach allowed for efficient synthesis with improved reaction times and yields while maintaining a clean reaction profile . The recyclability of the catalyst further enhances its applicability in industrial settings.

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 Value (μM)Reference
α-Amylase InhibitionMethyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-...5.14 - 5.56
TRKA InhibitionMethyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-...Nanomolar range

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